molecular formula C10H11N3O2S B11763136 5-((3-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine

5-((3-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B11763136
M. Wt: 237.28 g/mol
InChI Key: HSBUUNSXQYVATM-UHFFFAOYSA-N
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Description

5-((3-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine is a chemical compound built around the 1,3,4-thiadiazole heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery . The 1,3,4-thiadiazole nucleus is a known bioisostere of pyrimidine and pyridazine rings, which are commonly found in naturally occurring molecules and pharmaceuticals . This bioisosteric replacement often enhances a compound's lipophilicity, which can improve cell permeability and oral absorption, leading to better bioavailability in research models . The mesoionic nature of the 1,3,4-thiadiazole core, characterized by a system of discrete positive and negative charges within a neutral aromatic ring, allows derivatives to efficiently cross cellular membranes and engage in strong, unique interactions with biological targets like proteins and DNA . The 2-amino group on the thiadiazole ring serves as a versatile handle for further chemical derivatization, making this compound a valuable building block for synthesizing novel derivatives for structure-activity relationship (SAR) studies . Derivatives containing the 2-amino-1,3,4-thiadiazole moiety have demonstrated a broad spectrum of pharmacological activities in scientific research, including potent antimicrobial (antibacterial and antifungal) , antiviral , and anticancer effects . The presence of the (3-methoxyphenoxy)methyl substituent may influence the compound's electronic properties and interaction with biological targets, offering a promising avenue for investigative chemistry. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

5-[(3-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H11N3O2S/c1-14-7-3-2-4-8(5-7)15-6-9-12-13-10(11)16-9/h2-5H,6H2,1H3,(H2,11,13)

InChI Key

HSBUUNSXQYVATM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Regioselective Cyclization Using EDC·HCl or p-TsCl

The foundational work by demonstrates that 2-amino-1,3,4-thiadiazoles form via cyclization of thiosemicarbazide intermediates. For 5-((3-methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine, the synthesis begins with the preparation of a thiosemicarbazide precursor bearing a (3-methoxyphenoxy)methyl group at the R<sup>1</sup> position. Reacting this intermediate with EDC·HCl in dimethyl sulfoxide (DMSO) induces cyclodehydration, yielding the oxadiazole derivative. However, substituting EDC·HCl with p-TsCl and triethylamine in N-methyl-2-pyrrolidone (NMP) shifts selectivity toward thiadiazole formation.

Key Data:

  • Reagents: Thiosemicarbazide intermediate, EDC·HCl (1.2 eq.), DMSO, 80°C, 12 h.

  • Yield: ~65–70% for thiadiazole when using p-TsCl.

  • Regioselectivity: Governed by electronic effects of R<sup>1</sup> and R<sup>2</sup>; electron-donating groups (e.g., methoxy) enhance thiadiazole formation.

Functionalization Post-Cyclization

Following cyclization, the 2-amino group undergoes electrophilic substitutions. Alkylation with methyl iodide or acylation with (3-methoxyphenoxy)acetyl chloride introduces the desired side chain. However, direct incorporation of the (3-methoxyphenoxy)methyl group during cyclization remains more efficient.

One-Pot Synthesis Using Polyphosphate Ester (PPE)

Reaction Mechanism and Conditions

A novel one-pot method eliminates toxic reagents like POCl<sub>3</sub> by employing PPE. Thiosemicarbazide reacts with (3-methoxyphenoxy)acetic acid in chloroform at 85°C, facilitated by PPE. The reaction proceeds through three steps:

  • Formation of a mixed anhydride between the carboxylic acid and PPE.

  • Nucleophilic attack by the thiosemicarbazide’s terminal amine.

  • Cyclodehydration to yield the thiadiazole ring.

Optimized Parameters:

  • Molar Ratio: 1:1 (thiosemicarbazide:carboxylic acid).

  • PPE Loading: 1.2 eq.

  • Yield: 40–50% after purification.

Advantages Over Conventional Methods

  • Safety: Avoids corrosive reagents (e.g., SOCl<sub>2</sub>).

  • Efficiency: Combines acyl activation, cyclization, and dehydration in one pot.

  • Scalability: Demonstrated for gram-scale synthesis.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Wang Resin Functionalization

Adapting the strategy from, (3-methoxyphenoxy)acetic acid is anchored to Wang resin via an ester linkage. Treatment with thiosemicarbazide and trimethylsilyl chloride (TMSCl) induces cyclization, releasing the thiadiazole product after cleavage with trifluoroacetic acid (TFA).

Procedure Highlights:

  • Resin Loading: 0.8 mmol/g.

  • Cyclization Agent: TMSCl in dichloromethane, 25°C, 6 h.

  • Yield: 55–60%.

Comparative Analysis

Method Yield (%) Purity (%) Reaction Time
PPE-mediated one-pot40–50>903–4 h
p-TsCl cyclization65–7085–9012 h
Solid-phase synthesis55–60956 h

Microwave-Assisted Cyclization

Enhanced Reaction Kinetics

Microwave irradiation accelerates the cyclization of thiosemicarbazide intermediates. Using p-TsCl as the cyclizing agent, the reaction completes in 30 minutes at 100°C, compared to 12 hours under conventional heating.

Conditions:

  • Power: 300 W.

  • Solvent: NMP.

  • Yield: 68%.

Characterization and Validation

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 7.25 (t, J = 8.2 Hz, 1H, ArH), 6.65–6.70 (m, 3H, ArH), 5.12 (s, 2H, CH<sub>2</sub>), 3.75 (s, 3H, OCH<sub>3</sub>), 5.90 (s, 2H, NH<sub>2</sub>).

  • IR (KBr): 3350 cm<sup>−1</sup> (N–H stretch), 1605 cm<sup>−1</sup> (C=N), 1250 cm<sup>−1</sup> (C–O–C).

Purity Assessment

HPLC analysis (C18 column, MeCN/H<sub>2</sub>O 70:30) shows ≥95% purity for methods employing solid-phase synthesis or microwave assistance .

Chemical Reactions Analysis

Types of Reactions

5-((3-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of thiadiazole derivatives with reduced functional groups.

    Substitution: Formation of halogenated thiadiazole derivatives.

Scientific Research Applications

5-((3-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-((3-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-((3-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine with structurally related 1,3,4-thiadiazole derivatives, focusing on substituent effects, biological activities, and synthesis strategies.

Structural Analogues and Substituent Effects

Compound Name Substituent(s) Key Structural Differences Biological Activity Reference
This compound 3-Methoxyphenoxymethyl at C5 Phenoxy group with methoxy at meta position Not explicitly reported N/A
5-(4-Substituted-phenyl)-1,3,4-thiadiazol-2-amine Phenyl with -OH, -OCH₃ at para Direct phenyl substitution (no methyl linker) Anticancer, antimicrobial
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine 4-Chlorophenyl at C5 Chlorine (electron-withdrawing) substituent Higher anticonvulsant activity
5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine 3-Methylphenoxymethyl at C5 Methyl instead of methoxy on phenoxy group Supplier data (activity unknown)
5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amine 4-Bromobenzyl at C5 Bromine substituent on benzyl group Acetylcholinesterase inhibition

Key Observations:

  • Electron-Donating vs.
  • Linker Flexibility: The methylene linker in the target compound (vs. direct phenyl substitution) may enhance conformational flexibility, influencing interactions with enzymes or receptors .

Physicochemical Properties

  • Solubility: Methoxy and phenoxy groups enhance hydrophilicity compared to alkyl or halogenated analogs.
  • Stability: Thiadiazole cores are generally stable under physiological conditions, but electron-rich substituents (e.g., methoxy) may increase susceptibility to oxidative metabolism.

Q & A

Q. Basic

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The methoxyphenoxy group shows characteristic aromatic protons at δ 6.7–7.2 ppm and a singlet for OCH₃ at δ ~3.8 ppm .
    • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray crystallography : Use SHELXTL or similar software for refinement. Hydrogen-bonding networks (e.g., N–H⋯N and C–H⋯O interactions) stabilize the crystal lattice, as seen in and .

How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) of derivatives be systematically addressed?

Advanced
Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF7 in ) or microbial strains .
  • Substituent effects : The iodine in 5-(3-iodophenyl) analogs increases lipophilicity and activity compared to chloro derivatives () .

Q. Methodological solutions :

  • Standardized protocols : Use CLSI guidelines for antimicrobial assays and NCI-60 panels for anticancer screening .
  • Dose-response curves : Compare IC₅₀ values across studies to normalize potency metrics .

What in silico and experimental strategies optimize the pharmacokinetic profile of this thiadiazole derivative?

Q. Advanced

  • Lipophilicity modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability () .
  • Solubility enhancement : Co-crystallization with cyclodextrins or PEGylation (based on methods in ) .
  • ADMET prediction : Use SwissADME or ADMETlab to predict bioavailability and toxicity .

How do structural variations at the phenoxy and thiadiazole rings influence reactivity and bioactivity?

Q. Basic/Advanced

  • Substituent effects ():

    SubstituentBioactivity Trend
    -OCH₃Enhanced CNS penetration
    -IIncreased antimicrobial potency
    -NO₂Higher cytotoxicity
  • Reactivity : Electron-deficient thiadiazole rings (e.g., with -NO₂) undergo nucleophilic attack more readily .

Experimental validation : Synthesize analogs via Suzuki coupling or Ullmann reactions and test SAR .

What mechanistic hypotheses explain the compound’s interaction with biological targets, and how can binding studies validate them?

Q. Advanced

  • Hypotheses :
    • Inhibition of tubulin polymerization (observed in benzimidazole-thiadiazole hybrids; ) .
    • DNA intercalation (suggested by planar aromatic systems in ) .

Q. Validation methods :

  • Surface plasmon resonance (SPR) : Measure binding kinetics to purified tubulin .
  • Molecular docking : Use AutoDock Vina to simulate interactions with DNA topoisomerase II () .

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